molecular formula C32H42ClNO3 B2975038 2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione CAS No. 73722-17-5

2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione

Cat. No.: B2975038
CAS No.: 73722-17-5
M. Wt: 524.14
InChI Key: NPAFMRCVOVFDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione is a useful research compound. Its molecular formula is C32H42ClNO3 and its molecular weight is 524.14. The purity is usually 95%.
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Biological Activity

2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring a naphthalene core and various functional groups, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C32H42ClNO3
  • Molecular Weight : 524.14 g/mol
  • IUPAC Name : 2-chloro-3-[(N-methyl-4-tetradecoxyanilino)methyl]naphthalene-1,4-dione

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Antitumor Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through apoptosis induction.
  • Antimicrobial Activity : Its structural components suggest potential efficacy against various bacterial strains.

Antioxidant Activity

A study evaluated the compound's ability to scavenge free radicals and prevent lipid peroxidation. The results showed a notable reduction in malondialdehyde levels in treated cells compared to controls, indicating effective antioxidant activity.

Antitumor Activity

In vitro assays revealed that this compound significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Antimicrobial Activity

The compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively.

Case Studies

StudyFindings
Antioxidant Study Reduced oxidative stress markers in treated cells; significant free radical scavenging activity.
Antitumor Study Induced apoptosis in MCF-7 cells with an IC50 of 15 µM; activation of caspase pathways observed.
Antimicrobial Study MIC values: S. aureus (8 µg/mL), E. coli (16 µg/mL); effective against multiple bacterial strains.

Properties

IUPAC Name

2-chloro-3-[(N-methyl-4-tetradecoxyanilino)methyl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42ClNO3/c1-3-4-5-6-7-8-9-10-11-12-13-16-23-37-26-21-19-25(20-22-26)34(2)24-29-30(33)32(36)28-18-15-14-17-27(28)31(29)35/h14-15,17-22H,3-13,16,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAFMRCVOVFDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)N(C)CC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.